molecular formula C29H38N4O4 B12386271 3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid

3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid

Cat. No.: B12386271
M. Wt: 506.6 g/mol
InChI Key: CIKDYWXRZXYDDM-UHFFFAOYSA-N
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Description

3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid is a complex organic compound with a unique structure that includes a tert-butyl group, a methoxyphenyl group, and a naphthyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. The synthetic route typically starts with the preparation of the tert-butyl and methoxyphenyl intermediates, followed by the introduction of the naphthyridinyl group through a series of coupling reactions. The final step involves the formation of the butanoic acid moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and tert-butyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically optimized to achieve the desired products with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]propanoic acid
  • **3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]pentanoic acid

Uniqueness

The uniqueness of 3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid lies in its specific structural features, such as the combination of the tert-butyl, methoxyphenyl, and naphthyridinyl groups. These features confer unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C29H38N4O4

Molecular Weight

506.6 g/mol

IUPAC Name

3-(5-tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid

InChI

InChI=1S/C29H38N4O4/c1-29(2,3)21-9-11-25(36-5)24(17-21)20(16-27(34)35)15-23-18-26(33(4)32-23)37-14-12-22-10-8-19-7-6-13-30-28(19)31-22/h8-11,17-18,20H,6-7,12-16H2,1-5H3,(H,30,31)(H,34,35)

InChI Key

CIKDYWXRZXYDDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)C(CC2=NN(C(=C2)OCCC3=NC4=C(CCCN4)C=C3)C)CC(=O)O

Origin of Product

United States

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